

In Vitro Efficacy Face-Off: SU11274 vs. PHA-665752

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In the landscape of targeted cancer therapy, the c-Met receptor tyrosine kinase stands out as a pivotal player in tumor progression, invasion, and metastasis. Two prominent small molecule inhibitors, **SU11274** and PHA-665752, have been instrumental in elucidating the therapeutic potential of targeting the c-Met signaling pathway. This guide provides a head-to-head comparison of their in vitro efficacy, supported by experimental data, to assist researchers, scientists, and drug development professionals in their selection and application.

At a Glance: Key Performance Indicators

A direct comparison of the inhibitory activities of **SU11274** and PHA-665752 reveals significant differences in their potency. PHA-665752 consistently demonstrates lower IC50 and Ki values, indicating a higher potency in inhibiting c-Met kinase activity.



| Parameter | SU11274 | PHA-665752 | |
|--|------------------------|----------------------------------|--|
| c-Met Kinase Inhibition (Cell- Free) | IC50: 10 nM[1][2] | Ki: 4 nM; IC50: 9 nM[3] | |
| HGF-Stimulated c-Met Autophosphorylation | IC50: 1-1.5 μM[1][2] | 1-1.5 μM[1][2] IC50: 25-50 nM[4] | |
| Cell Proliferation (HGF- Dependent) | IC50: 1-1.5 μM[1][2] | IC50: 18-42 nM[4] | |
| Cell Motility (HGF-Dependent) | IC50: 1-1.5 μM[1][2] | IC50: 40-50 nM[4] | |
| Cell Viability (NSCLC cells) | IC50: 0.8-4.4 μM[1][2] | Not explicitly stated | |
| Cell Growth (TPR-MET- transformed BaF3 cells) | IC50: <3 μM[1][2] | IC50: <60 nM[4] | |

Delving into the Data: Cell Line Specific Efficacy

The anti-proliferative effects of both inhibitors have been evaluated across various cancer cell lines. The following table summarizes their IC50 values in specific cellular contexts.

| Cell Line | Inhibitor | IC50 (μM) | Assay Type |
|-----------|-----------|-----------|---------------------------------------|
| A549 | SU11274 | 0.01 | HGF-induced cell growth inhibition[1] |
| H69 | SU11274 | 3.4 | HGF-induced cell growth[1][2] |
| H345 | SU11274 | 6.5 | HGF-induced cell growth[1][2] |
| MDCK | SU11274 | 0.152 | Met-mediated cell scattering[1] |

Mechanism of Action and Downstream Effects







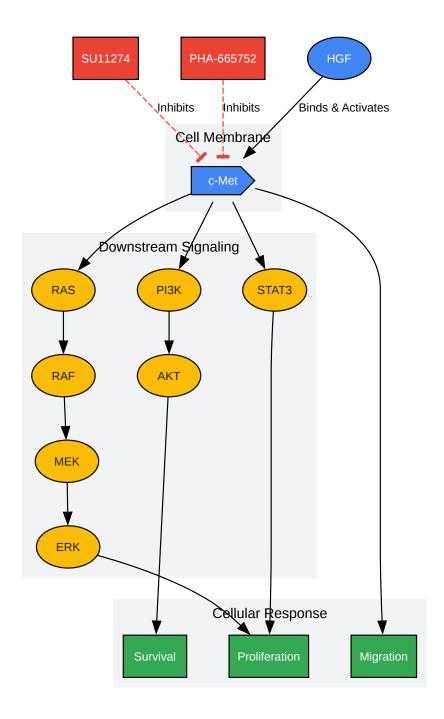
Both **SU11274** and PHA-665752 are ATP-competitive inhibitors of the c-Met kinase.[3][5] Their binding to the active site of the c-Met kinase domain prevents ATP binding and subsequent autophosphorylation of the receptor, thereby blocking the activation of downstream signaling cascades.

Key Downstream Effects:

- **SU11274**: Inhibits the phosphorylation of key regulators of the PI3K pathway, including AKT, FKHR, and GSK3β.[1][2] It also induces G1 cell cycle arrest and caspase-dependent apoptosis.[1][2]
- PHA-665752: Potently inhibits the phosphorylation of multiple downstream mediators, including Gab-1, ERK, Akt, STAT3, PLC-γ, and FAK.[3][4] This compound also induces G1 cell cycle arrest and apoptosis.[4]



c-Met Signaling Pathway Inhibition





Experimental Workflow: c-Met Kinase Assay

Express & Purify c-Met Kinase Domain Assay Add Kinase, ATP, & Inhibitor Incubate Analysis Detect Phosphorylation Coat Plate with Substrate Characteristics of the control of the co

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